6-Chloro-7-propyl-7H-purine
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Overview
Description
6-Chloro-7-propyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of a chlorine atom at the 6th position and a propyl group at the 7th position of the purine ring gives this compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-propyl-7H-purine typically involves the chlorination of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethylaniline . This reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using large reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-propyl-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products:
Substitution Products: Various 6-substituted purine derivatives.
Oxidation and Reduction Products: Oxidized or reduced forms of the purine ring.
Scientific Research Applications
6-Chloro-7-propyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-7-propyl-7H-purine involves its interaction with cellular nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include enzymes involved in purine metabolism and DNA replication.
Comparison with Similar Compounds
6-Chloropurine: A closely related compound with a chlorine atom at the 6th position but without the propyl group.
6-Chloro-9H-purine: Another derivative with a chlorine atom at the 6th position and various substitutions at the 9th position.
Uniqueness: 6-Chloro-7-propyl-7H-purine is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C8H9ClN4 |
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Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-7-propylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h4-5H,2-3H2,1H3 |
InChI Key |
BRGATYHGVFSOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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